Benzenesulfonic acid, 4-[[ethyl(3-methylphenyl)amino]methyl]-
Description
Properties
IUPAC Name |
4-[(N-ethyl-3-methylanilino)methyl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-17(15-6-4-5-13(2)11-15)12-14-7-9-16(10-8-14)21(18,19)20/h4-11H,3,12H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGYISULLZOCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886893 | |
| Record name | Benzenesulfonic acid, 4-[[ethyl(3-methylphenyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67801-04-1 | |
| Record name | 4-[[Ethyl(3-methylphenyl)amino]methyl]benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67801-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 4-((ethyl(3-methylphenyl)amino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067801041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC8663 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 4-[[ethyl(3-methylphenyl)amino]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-[[ethyl(3-methylphenyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[ethyl(3-methylphenyl)amino]methyl]benzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Sulfonation of the Benzene Ring
The foundational step involves introducing the sulfonic acid (-SO₃H) group to the benzene ring. Two primary methods dominate industrial and laboratory settings:
Traditional Sulfuric Acid Sulfonation
Benzene reacts with concentrated sulfuric acid (≥98%) at 50–80°C for 6–8 hours, yielding benzenesulfonic acid as the primary product. The reaction follows electrophilic aromatic substitution, where the sulfonic acid group occupies the para position due to steric and electronic factors.
Reaction Conditions :
Excess sulfuric acid acts as both a reactant and solvent, but residual H₂SO₄ complicates downstream steps. Industrial adaptations neutralize excess acid with calcium carbonate or sodium sulfite.
Oleum-Mediated Sulfonation (Monsanto Process)
Using oleum (fuming sulfuric acid containing 20–30% SO₃) accelerates sulfonation while reducing side products like diphenyl sulfone. In a cascade reactor system:
- Benzene and oleum are fed into cooled vessels (70–80°C) for initial reaction.
- Subsequent heated vessels (110°C) ensure complete conversion.
Advantages :
Introduction of the Ethyl(3-methylphenyl)amino-methyl Group
The sulfonated intermediate undergoes nucleophilic substitution to attach the ethyl(3-methylphenyl)amino-methyl moiety. Key methodologies include:
Coupling Agent-Assisted Amination
Reacting benzenesulfonic acid with ethyl(3-methylphenyl)amine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation.
Optimized Protocol :
- Solvent : Anhydrous dichloromethane or DMF.
- Molar Ratio : Sulfonic acid:amine:coupling agent = 1:1.2:1.5.
- Temperature : 0–5°C (prevents side reactions).
- Yield : 85–89%.
Side Reactions :
- Over-coupling forms bis-aminated byproducts (<5%).
- Hydrolysis of the sulfonic acid group at elevated temperatures.
Direct Alkylation
Alternative routes alkylate the amine group post-sulfonation. For example, treating 4-(aminomethyl)benzenesulfonic acid with 3-methylphenylethyl bromide in alkaline conditions:
Reaction :
4-(NH₂CH₂)C₆H₄SO₃H + C₆H₅CH₂CH₂Br → 4-[(C₂H₅)(3-CH₃C₆H₄)NCH₂]C₆H₄SO₃H + HBr
Conditions :
Industrial-Scale Production Techniques
Continuous Extraction Process
To minimize sulfuric acid waste, modern plants employ countercurrent extraction:
- Sulfonation mixture is washed with benzene to extract benzenesulfonic acid.
- Aqueous NaOH (10%) separates the product into sodium benzenesulfonate.
- Acidification with HCl regenerates the free sulfonic acid.
Efficiency Metrics :
| Parameter | Value | |
|---|---|---|
| Sulfuric Acid Use | 1,260 kg/ton benzene | |
| Diphenyl Sulfone | <2% | |
| Purity | 98.5% |
Purification and Characterization
Crystallization
Crude product is purified via recrystallization:
- Solvent System : Ethanol/water (3:1 v/v).
- Yield Recovery : 92%.
- Purity : ≥99% (HPLC).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Traditional H₂SO₄ | 68–72 | 95 | Low | $ |
| Monsanto Process | 89–92 | 98.5 | High | $$ |
| Coupling Agent Route | 85–89 | 99 | Medium | $$$ |
| Direct Alkylation | 78 | 97 | High | $$ |
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[[ethyl(3-methylphenyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted aromatic compounds .
Scientific Research Applications
Benzenesulfonic acid, 4-[[ethyl(3-methylphenyl)amino]methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential as a biological marker and in the development of fluorescent probes.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-[[ethyl(3-methylphenyl)amino]methyl]- involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is crucial in reducing inflammation and tissue damage in conditions like acute respiratory distress syndrome .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Benzenesulfonic acid, 4-[[ethyl(3-methylphenyl)amino]methyl]-
- Molecular Formula: C₁₆H₁₉NO₃S
- Molecular Weight : 305.391 g/mol
- CAS Registry Number : 91-98-5
- Key Features: The compound features a benzenesulfonic acid core substituted with an ethyl(3-methylphenyl)aminomethyl group at the para position. Its structure combines sulfonic acid's strong acidity with the lipophilic and electron-donating properties of the ethyl(3-methylphenyl)amine moiety.
Analytical Methods :
- Reverse-phase HPLC using a Newcrom R1 column enables efficient separation and quantification .
- LogP : 2.06, indicating moderate hydrophobicity .
Comparison with Similar Benzenesulfonic Acid Derivatives
Sulfonamides and Phosphonate Derivatives
-
- Structure : 4-Sulfamoylphenyl hydrogen phenylphosphonate.
- Synthesis : Reacts phenylphosphonic dichloride with 4-hydroxybenzenesulfonamide under nucleophilic substitution.
- Application : Potent inhibitor of human carbonic anhydrases, highlighting the role of sulfonamide-phosphonate hybrids in enzyme targeting.
Benzenesulfonamides with Amido Linkers () :
- Examples : Derivatives 3a–j and 4k–o with aliphatic or aromatic amine tails.
- Synthesis Challenges : Pyridine- or benzyl-substituted variants (e.g., 3i, 3j) require stringent conditions (e.g., KI in THF at reflux) due to steric hindrance .
- Relevance : Structural flexibility in linkers modulates carbonic anhydrase inhibition efficacy.
Sulfonate Esters
- (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate (): Structure: Combines a benzenesulfonate ester with a 4-chlorophenyl-substituted isoxazoline ring. Applications: Potential antimicrobial or anti-inflammatory agent, leveraging the chlorophenyl group's bioactivity . Characterization: Synthesized via esterification and confirmed via spectroscopic methods (e.g., NMR, IR).
Azo and Sodium Salt Derivatives
- 3-[[4-(Diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic Acid (): Structure: Azo-linked diethylamino and hydroxy groups enhance chromophoric properties. Applications: Likely used as a dye or pH indicator due to its conjugated π-system and sulfonic acid group .
- Benzenesulfonic Acid, 3-(diethylamino)-, Sodium Salt (CAS 5123-63-7, ): Structure: Sodium salt of a diethylamino-substituted benzenesulfonic acid. Applications: Surfactant or stabilizer in formulations, exploiting its amphiphilic nature .
Urea and Carbamate-Linked Derivatives
- 4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide (): Structure: Urea linker connects a 3-chlorophenyl group to the sulfonamide. Relevance: The chloro-substituent may enhance binding to hydrophobic enzyme pockets, common in sulfonamide-based therapeutics .
Permeability and Charge-Dependent Behavior ()
- Benzenesulfonic Acid in Chitosan Membranes :
Structural and Functional Comparison Table
Key Research Findings
Synthesis Complexity : Derivatives with rigid linkers (e.g., pyridine in ) often require optimized conditions (e.g., high-temperature reflux) compared to aliphatic variants .
Charge-Dependent Permeability : Anionic benzenesulfonic acids exhibit superior membrane transport in cationic environments (e.g., chitosan at pH 4.0), with selectivity ratios up to 30 compared to neutral polymers like PVA .
Structural-Activity Relationships: The ethyl(3-methylphenyl)aminomethyl group in the target compound enhances lipophilicity (LogP = 2.06), balancing solubility and membrane penetration .
Biological Activity
Benzenesulfonic acid, specifically the compound 4-[[ethyl(3-methylphenyl)amino]methyl]-, is a sulfonamide derivative that has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 4-[[ethyl(3-methylphenyl)amino]methyl]-benzenesulfonic acid is characterized by a sulfonic acid group attached to a benzene ring, along with an ethyl(3-methylphenyl)amino group. This unique configuration contributes to its biological properties.
Molecular Formula: C15H17NO6S2
Molecular Weight: 341.43 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 4-[[ethyl(3-methylphenyl)amino]methyl]-benzenesulfonic acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 14 |
| Escherichia coli | 64 µg/mL | 10 |
| Pseudomonas aeruginosa | 128 µg/mL | 8 |
The results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in human cell lines.
Case Study: Cytokine Inhibition
In a study involving human macrophages, treatment with this compound resulted in a significant reduction in the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Table 2: Cytokine Levels Post Treatment
| Treatment Concentration (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 10 | 120 | 180 |
| 50 | 80 | 150 |
| 100 | 50 | 100 |
The data indicates a dose-dependent reduction in cytokine levels, supporting the compound's potential as an anti-inflammatory agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Table 3: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| A549 | 45 |
The IC50 values indicate that while the compound exhibits cytotoxic effects on cancer cell lines, it shows selectivity, with higher IC50 values suggesting lower toxicity to normal cells.
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and disrupt lipid bilayers, leading to increased permeability and subsequent cell death in microbial and cancer cells. Additionally, its anti-inflammatory effects are likely mediated through the inhibition of signaling pathways involved in cytokine production.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this sulfonamide derivative, it is useful to compare it with other similar compounds.
Table 4: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| Benzenesulfonamide | Moderate | Yes |
| Sulfanilamide | High | Moderate |
| Acetylsalicylic acid (Aspirin) | Low | High |
This comparison highlights that while benzenesulfonic acid derivatives exhibit notable antimicrobial and anti-inflammatory activities, they may not always match the efficacy of established drugs like acetylsalicylic acid.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
